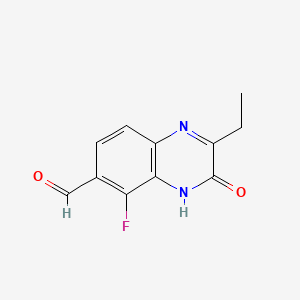![molecular formula C7H6BrN3 B15332797 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332797.png)
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound belonging to the class of triazolopyridines This compound features a bromine atom at the 8th position and a methyl group at the 7th position on the triazolo[4,3-a]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methyl-[1,2,4]triazolo[4,3-a]pyridine and brominating agents.
Bromination Reaction: The bromination reaction is carried out under controlled conditions, often using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) or acetic acid.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Bromates, hypobromites, and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in these interactions, influencing the compound's biological activity and chemical reactivity.
Comparison with Similar Compounds
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1,2,4-triazolo[4,3-a]pyridine
Uniqueness: 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which influences its chemical and biological properties
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3 |
InChI Key |
ZZJJHHFUEMGZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NN=CN2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
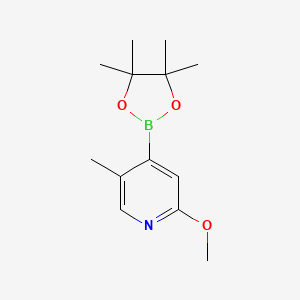
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)

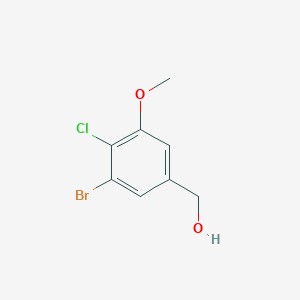
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)
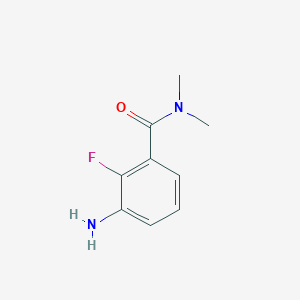
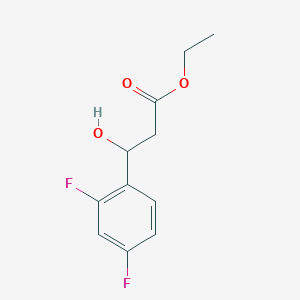
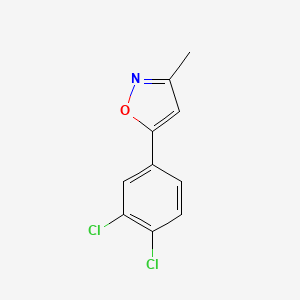
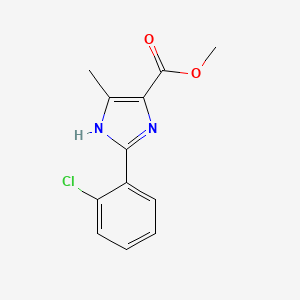
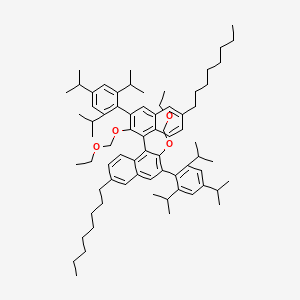
![Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate](/img/structure/B15332768.png)
